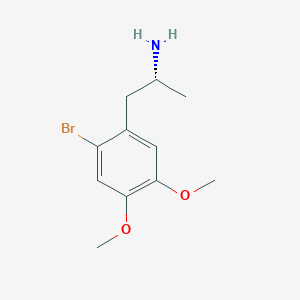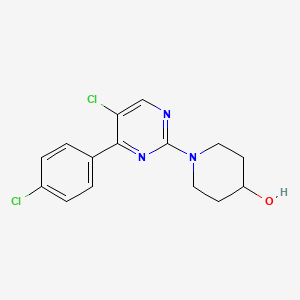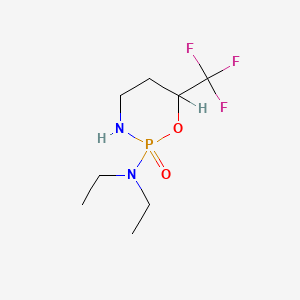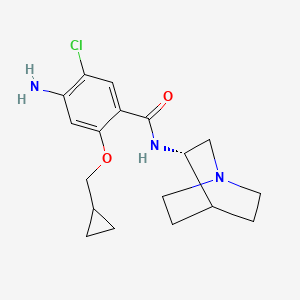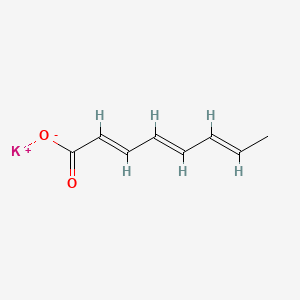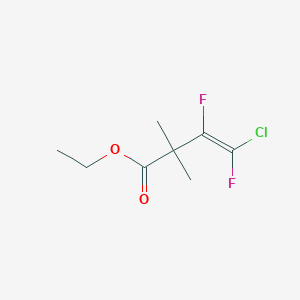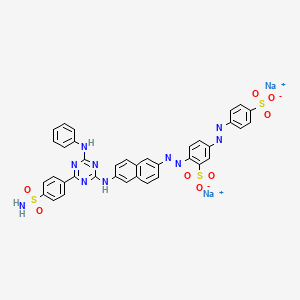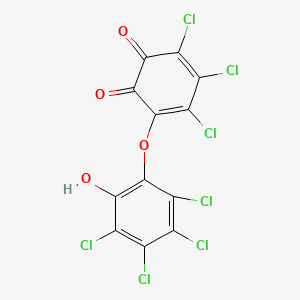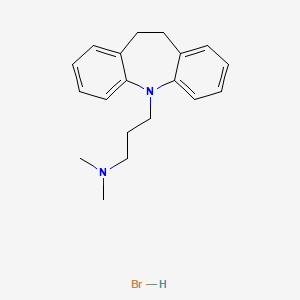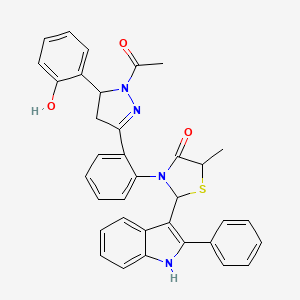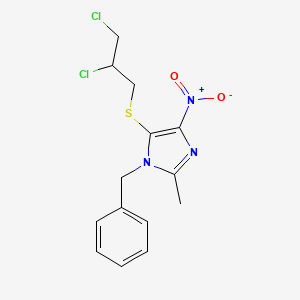
5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichloropropyl group, a nitro group, and a phenylmethyl group attached to an imidazole ring. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2-methyl-4-nitroimidazole with 2,3-dichloropropylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichloropropyl group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-1-(phenylmethyl)-1H-imidazole: Lacks the dichloropropylthio group, resulting in different chemical and biological properties.
5-(Chloromethyl)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole: Contains a chloromethyl group instead of a dichloropropylthio group, leading to variations in reactivity and applications.
Uniqueness
The presence of the dichloropropylthio group in 5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole imparts unique chemical properties, making it more versatile in various chemical reactions and enhancing its potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research.
Properties
CAS No. |
115906-52-0 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2S |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
1-benzyl-5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-10-17-13(19(20)21)14(22-9-12(16)7-15)18(10)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI Key |
QKYKSWJAQJONKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)SCC(CCl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


